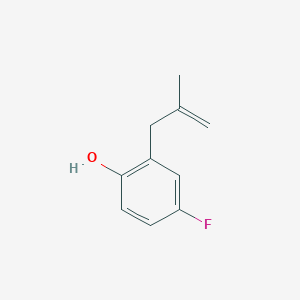

4-Fluoro-2-(2-methylallyl)-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(2-methylprop-2-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYJHCWVLBBAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Reactivity Profiles of 4 Fluoro 2 2 Methylallyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Phenols are highly susceptible to electrophilic aromatic substitution due to the potent activating effect of the hydroxyl group. byjus.com This reactivity is modulated by the other substituents on the ring, which direct the position of incoming electrophiles.

Regioselectivity and Electronic Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on 4-Fluoro-2-(2-methylallyl)-phenol is determined by the combined electronic and steric influences of the hydroxyl (-OH), fluoro (-F), and 2-methylallyl substituents.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director. wku.eduucalgary.ca It donates electron density to the aromatic ring through a strong resonance effect (+R), which significantly stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. byjus.comlibretexts.org This effect is most pronounced at the positions ortho and para to the hydroxyl group.

2-Methylallyl Group: This alkyl substituent is a weak activating group, donating electron density through an inductive effect (+I) and hyperconjugation. libretexts.orgyoutube.com Like other alkyl groups, it is an ortho, para-director.

Combined Influence and Predicted Regioselectivity: In this compound, the positions available for substitution are C3, C5, and C6.

The hydroxyl group strongly directs electrophiles to positions C2, C4, and C6. However, C2 and C4 are already substituted. Therefore, the primary influence of the -OH group is to activate the C6 position.

The powerful activating effect of the -OH group is the dominant directing influence. libretexts.org The fluorine at C4 and the allyl group at C2 sterically hinder the adjacent C3 and C5 positions. The C6 position is ortho to the strongly activating -OH group and is the most sterically accessible position for an incoming electrophile.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C6 position .

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -OH (Hydroxyl) | +R >> -I | Strongly ortho, para-directing | Strongly Activating |

| -F (Fluoro) | -I > +R | ortho, para-directing | Deactivating |

| -CH2C(CH3)=CH2 (2-Methylallyl) | +I (Weak) | Weakly ortho, para-directing | Weakly Activating |

Detailed Mechanistic Pathway Elucidation

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway:

Attack by the Electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution at the predicted C6 position, the positive charge of the arenium ion can be delocalized over three atoms, including the oxygen of the hydroxyl group, which provides significant stabilization.

Deprotonation: A weak base in the reaction mixture removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final substituted product.

Example: Bromination When treated with bromine in a non-polar solvent like carbon disulfide (CS₂), monobromination is expected to occur. stackexchange.com The reaction with bromine water, however, would likely lead to polysubstitution due to the high reactivity of the phenol (B47542). stackexchange.compw.live

Step 1: The π electrons of the phenol attack a bromine molecule, displacing a bromide ion and forming an arenium ion.

Step 2: The bromide ion (or another weak base) abstracts the proton from the C6 position, leading to the formation of 6-Bromo-4-fluoro-2-(2-methylallyl)-phenol and hydrogen bromide.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO3 | 4-Fluoro-2-(2-methylallyl)-6-nitrophenol |

| Halogenation (Bromination) | Br2 in CS2 | 6-Bromo-4-fluoro-2-(2-methylallyl)-phenol |

| Sulfonation | Fuming H2SO4 | 5-Fluoro-3-(2-methylallyl)-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(5-Fluoro-3-(2-methylallyl)-2-hydroxyphenyl)ethan-1-one |

Reactions Involving the Allyl Olefinic Moiety

The 2-methylallyl group provides a second site of reactivity within the molecule, distinct from the aromatic ring. The carbon-carbon double bond can participate in a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder, Ene Reactions)

Diels-Alder Reaction: The double bond of the 2-methylallyl group can act as a dienophile in [4+2] cycloaddition reactions with a suitable diene. This would lead to the formation of a six-membered ring fused to the phenolic system. The viability and rate of such a reaction would depend on the specific diene employed.

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and an enophile. wikipedia.org In an intramolecular context, if the phenolic hydroxyl group were, for example, acylated with a group containing a double or triple bond, a thermal or Lewis acid-catalyzed ene reaction could lead to the formation of a new ring system. Phenols themselves can act as ene components at high temperatures. wikipedia.orgnih.gov

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydrohalogenation)

These reactions involve the addition of a hydrogen atom and another group across the double bond of the 2-methylallyl substituent.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. wikipedia.org Treatment of this compound with a borane (B79455) reagent (like BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield 4-Fluoro-2-(3-hydroxy-2-methylpropyl)phenol. chemistrysteps.com The hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.org

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene. wikipedia.org Catalyzed by transition metals like platinum or palladium complexes, the regioselectivity can be controlled. nih.govlibretexts.org Anti-Markovnikov addition is common, which would place the silyl (B83357) group at the terminal carbon. wikipedia.orgnih.gov For instance, reaction with triethoxysilane (B36694) in the presence of a suitable catalyst would yield 2-(3-(Triethoxysilyl)-2-methylpropyl)-4-fluorophenol.

Hydrohalogenation: The addition of hydrogen halides (H-X) across the double bond follows Markovnikov's rule. masterorganicchemistry.comchemistrysteps.comleah4sci.com The reaction proceeds via a carbocation intermediate. youtube.com Protonation of the double bond will occur at the terminal carbon to form the more stable tertiary carbocation at the C2 position of the propyl chain. Subsequent attack by the halide ion (X⁻) will lead to the formation of 2-(3-Halo-2-methylpropyl)-4-fluorophenol. khanacademy.org

Table 3: Hydrofunctionalization of the Allyl Group

| Reaction | Reagents | Regioselectivity | Expected Major Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Anti-Markovnikov | 4-Fluoro-2-(3-hydroxy-2-methylpropyl)phenol |

| Hydrosilylation | HSi(OEt)3, Pt catalyst | Typically Anti-Markovnikov | 4-Fluoro-2-(2-methyl-3-(triethoxysilyl)propyl)phenol |

| Hydrohalogenation (HBr) | HBr | Markovnikov | 2-(3-Bromo-2-methylpropyl)-4-fluorophenol |

Olefin Metathesis and Ring-Closing Metathesis Strategies

Olefin metathesis, a reaction that involves the cutting and reorganizing of carbon-carbon double bonds, offers powerful strategies for molecular construction. masterorganicchemistry.com Ring-closing metathesis (RCM) is a particularly useful intramolecular variant for synthesizing cyclic compounds. wikipedia.orglibretexts.org

For RCM to be applied to this compound, a second alkene must be introduced into the molecule. A common strategy is the O-allylation of the phenolic hydroxyl group. Reaction of the phenol with an allyl halide (e.g., allyl bromide) would yield 1-Allyloxy-4-fluoro-2-(2-methylallyl)benzene.

This diene could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs' catalyst. wikipedia.orgharvard.edu The reaction would involve the formation of a new seven-membered heterocyclic ring by joining the two allyl groups, with the concurrent release of ethylene (B1197577) gas as a byproduct. wikipedia.org This would produce a substituted dihydrooxepine. The efficiency and E/Z selectivity of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org The presence of additives like phenol can sometimes suppress side reactions like olefin isomerization. nih.gov

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as etherification and esterification. The reactivity of this group is influenced by the electronic effects of the fluorine atom and the 2-methylallyl substituent on the aromatic ring.

Etherification:

The conversion of the phenolic hydroxyl group to an ether is a common synthetic transformation. The Williamson ether synthesis is a widely employed method, which proceeds via a nucleophilic substitution mechanism. In this reaction, the phenol is first deprotonated by a suitable base, such as sodium hydride (NaH) or a strong alkali, to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide in an SN2 reaction to yield the corresponding ether.

The general mechanism for the etherification of this compound is as follows:

Deprotonation: The phenolic proton is abstracted by a base to form the 4-fluoro-2-(2-methylallyl)phenoxide ion.

Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion and forming the ether linkage.

Factors influencing this reaction include the choice of base, solvent, and the structure of the alkyl halide. Steric hindrance around the reacting centers can affect the reaction rate.

Esterification:

Esterification of the phenolic hydroxyl group can be achieved through several methods, most commonly by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions (Schotten-Baumann reaction) or with a carboxylic acid in the presence of a dehydrating agent (Fischer-Speier esterification).

The mechanism for the reaction with an acyl chloride typically involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is typically used to neutralize the HCl byproduct.

The presence of the electron-withdrawing fluorine atom can increase the acidity of the phenolic proton, potentially facilitating the initial deprotonation step in both etherification and esterification.

Table 1: Representative Etherification and Esterification Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl iodide (CH₃I), Sodium hydride (NaH) | 1-Fluoro-4-methoxy-3-(2-methylallyl)benzene | Etherification |

| This compound | Acetyl chloride (CH₃COCl), Pyridine | 4-Fluoro-2-(2-methylallyl)phenyl acetate | Esterification |

| This compound | Benzoyl chloride (C₆H₅COCl), Sodium hydroxide (B78521) (NaOH) | 4-Fluoro-2-(2-methylallyl)phenyl benzoate | Esterification |

The phenolic group of this compound can undergo oxidation reactions. The ease of oxidation is a characteristic feature of phenols and can lead to the formation of various products, including quinones. The presence of the electron-donating alkyl group and the electron-withdrawing fluorine atom will modulate the redox potential of the phenol.

Oxidation can be initiated by various oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), chromic acid, or through electrochemical methods. The mechanism often involves the formation of a phenoxy radical as an intermediate. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Subsequent reactions of the phenoxy radical can lead to dimerization or further oxidation to form a quinone-type structure. For this compound, oxidation would likely yield a substituted para-benzoquinone, given the substitution pattern.

A specific type of oxidative rearrangement is the Dakin reaction, where a para-hydroxyphenyl aldehyde or ketone is oxidized by hydrogen peroxide in a basic medium to form a hydroquinone. wiley-vch.de While the substrate is not an aldehyde or ketone, related oxidative dearomatization and rearrangement pathways can be envisioned under specific conditions.

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

The structure of this compound, specifically the presence of the allyl group ortho to the hydroxyl group, makes it a prime candidate for the Claisen rearrangement. byjus.com The Claisen rearrangement is a berhamporegirlscollege.ac.inberhamporegirlscollege.ac.in-sigmatropic rearrangement of an allyl phenyl ether. byjus.com Therefore, to study this rearrangement, the phenol would first need to be converted to its allyl ether derivative.

The hypothetical steps for a Claisen rearrangement involving a derivative of this compound would be:

Etherification: Formation of the allyl ether of this compound.

Thermal Rearrangement: Heating the allyl ether would initiate a concerted pericyclic reaction, where the allyl group migrates from the oxygen to an ortho position on the aromatic ring.

Tautomerization: The resulting intermediate, a non-aromatic cyclohexadienone, would then tautomerize to the more stable aromatic phenol. byjus.com

Given that the ortho positions are already substituted, the migrating allyl group would likely rearrange to the other ortho position, if sterically feasible, or potentially undergo a subsequent Cope rearrangement if the temperature is sufficiently high, leading to migration to the para position.

Other potential rearrangement reactions, such as the Fries rearrangement of the corresponding phenyl ester, could also be explored. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.

Tautomerism Studies:

Keto-enol tautomerism is a fundamental concept in organic chemistry. While phenols are generally stable in their enol form due to the aromaticity of the benzene (B151609) ring, the possibility of tautomerism to a keto form (a cyclohexadienone) can be investigated, especially under photochemical conditions or in the presence of strong acids or bases.

For this compound, the keto-enol tautomerism would involve the migration of the phenolic proton to one of the ortho or para carbon atoms of the ring, with the concurrent formation of a carbon-carbon double bond within the ring and a carbonyl group. Spectroscopic techniques such as NMR could be used to study the equilibrium between the tautomers, though the equilibrium is expected to lie heavily towards the aromatic phenol form under normal conditions. Studies on similar systems, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, have shown that the rate of tautomerism and racemization is pH-dependent. nih.gov

Table 2: Potential Rearrangement and Tautomeric Forms of this compound Derivatives

| Starting Material | Reaction/Process | Intermediate/Tautomer | Final Product |

| Allyl ether of this compound | Claisen Rearrangement | Cyclohexadienone intermediate byjus.com | Ortho-allyl substituted phenol byjus.com |

| 4-Fluoro-2-(2-methylallyl)-phenyl acetate | Fries Rearrangement | Acylium ion complex | Hydroxy-acylphenone |

| This compound | Keto-Enol Tautomerism | 4-Fluoro-2-(2-methylallyl)cyclohexa-2,5-dien-1-one | (Equilibrium favors phenol) |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 4 Fluoro 2 2 Methylallyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

One-dimensional NMR experiments provide fundamental information about the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: In a representative ¹H NMR spectrum, the phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 4-7 ppm. libretexts.org The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern leads to a complex splitting pattern. The proton at C3 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 would appear as a doublet, coupled to the proton at C5. The 2-methylallyl group would exhibit characteristic signals: a singlet for the allylic methylene protons (-CH₂-), two distinct signals for the terminal vinylic protons (=CH₂), and a singlet for the methyl protons (-CH₃).

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the fluorine atom (C4) would exhibit a large coupling constant (¹JCF), a characteristic feature in fluorine-containing organic compounds. The carbons ortho and meta to the fluorine atom would also show smaller C-F couplings (²JCF and ³JCF). The signals for the 2-methylallyl group, including the quaternary vinylic carbon, the terminal vinylic carbon, the allylic carbon, and the methyl carbon, would appear in the aliphatic and olefinic regions of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine atom. nih.govresearchgate.net For 4-Fluoro-2-(2-methylallyl)-phenol, a single resonance is expected. Its chemical shift would be indicative of the electronic environment of the fluorine atom attached to the aromatic ring. spectrabase.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data | ||||

|---|---|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity & J (Hz) | Position | Predicted δ (ppm) | ¹JCF (Hz) | Predicted δ (ppm) |

| OH | ~5.1 | br s | C1 | ~152.0 | ~ -118 | |

| H3 | ~6.95 | d, J ≈ 3.0 | C2 | ~128.5 | ||

| H5 | ~6.85 | dd, J ≈ 8.5, 3.0 | C3 | ~116.5 | ||

| H6 | ~6.75 | d, J ≈ 8.5 | C4 | ~157.0 | ~240 | |

| Allyl-CH₂ | ~3.4 | s | C5 | ~115.8 | ||

| Allyl-=CH₂ (a) | ~4.9 | s | C6 | ~117.5 | ||

| Allyl-=CH₂ (b) | ~4.7 | s | Allyl-CH₂ | ~35.0 | ||

| Allyl-CH₃ | ~1.8 | s | Allyl-C= | ~142.0 | ||

| Allyl-=CH₂ | ~112.0 | |||||

| Allyl-CH₃ | ~22.5 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H3 and H6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each protonated carbon by correlating the ¹H signals with their corresponding ¹³C signals (e.g., H3 to C3, H5 to C5, H6 to C6, and the protons of the methylallyl group to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations (typically over 2-3 bonds) between protons and carbons. This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the allylic methylene protons to the aromatic carbons C1, C2, and C3, definitively placing the allyl group at the C2 position. Correlations from the aromatic protons to other ring carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the allylic methylene protons and the aromatic proton at C3, indicating their close spatial relationship and providing insights into the preferred conformation of the allyl group relative to the phenol (B47542) ring.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR can offer insights into the specific conformation and packing arrangement in the crystalline state. dtic.milemory.edu For this compound, solid-state ¹³C NMR could reveal the presence of different polymorphs or conformers in the solid sample. By analyzing anisotropic interactions, which are averaged out in solution, information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, can be inferred. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS is used to determine the exact mass of the molecule and its fragments with high precision, which allows for the calculation of the elemental formula.

ESI and APCI are soft ionization techniques that are ideal for analyzing polar molecules like phenols, typically generating intact molecular ions with minimal fragmentation. nih.gov

Elemental Composition: The molecular formula of this compound is C₁₀H₁₁FO. High-resolution mass measurement would provide a highly accurate mass that can confirm this composition.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂FO⁺ | 167.0867 |

| [M-H]⁻ | C₁₀H₁₀FO⁻ | 165.0721 |

| [M+Na]⁺ | C₁₀H₁₁FONa⁺ | 189.0686 |

Ionization Behavior: In positive-ion mode ESI or APCI, the protonated molecule [M+H]⁺ would be the expected base peak. In negative-ion mode, due to the acidic nature of the phenolic proton, the deprotonated molecule [M-H]⁻ would be readily formed and likely be the most abundant ion. nih.govcore.ac.uk

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the side chain. Key fragmentation steps could include:

Loss of the methylallyl group: A primary fragmentation would be the cleavage of the bond between the aromatic ring and the side chain, resulting in the loss of a C₄H₇ radical and formation of a fluorophenol-like fragment.

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring could lead to the loss of a methyl radical (CH₃) from the side chain, forming a stable cation.

Retro-Diels-Alder (RDA) fragmentation: While less common for this specific structure, RDA-type cleavage of the aromatic ring could occur under higher energy conditions, providing further structural information. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 167.0867 | 152.0632 | CH₃ | C₉H₉FO⁺ |

| 123.0499 | C₃H₄ | C₇H₆FO⁺ | |

| 111.0448 | C₄H₈ | C₆H₄FO⁺ |

This comprehensive approach, combining various NMR and HRMS techniques, allows for the complete and unambiguous structural characterization of this compound.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insight into the molecular vibrations of this compound. These complementary methods allow for a detailed mapping of the molecule's functional groups and can offer information regarding its conformational isomers. FTIR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting polar functional groups, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations.

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. A detailed assignment of these bands is critical for confirming the molecular structure. In the absence of direct experimental spectra for this specific compound, a predictive analysis based on characteristic group frequencies of similar substituted phenols can be performed. researchgate.netcore.ac.ukupi.edu

Key expected vibrational modes for this compound include:

O-H Group: The hydroxyl group is expected to present a strong, broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding. A corresponding weak Raman signal may also be observed.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the 3000-3100 cm⁻¹ region.

Allyl C-H Stretching: The sp² and sp³ hybridized C-H bonds of the 2-methylallyl group will exhibit stretching vibrations. The =CH₂ stretches are typically found just above 3000 cm⁻¹, while the -CH₃ stretches appear in the 2850-2970 cm⁻¹ range. researchgate.net

C=C Stretching: The spectrum will contain contributions from both the aromatic ring and the allyl group. The C=C stretching vibrations of the benzene ring typically produce a series of sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹. The C=C stretch of the allyl group is expected as a distinct band around 1650 cm⁻¹.

C-F Stretching: The C-F bond introduces a strong absorption band in the infrared spectrum, typically found in the 1000-1250 cm⁻¹ region. This band is often one of the most intense in the spectrum for fluorinated compounds.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the FTIR spectrum, located in the 1200-1260 cm⁻¹ range. researchgate.net

Conformational analysis can be approached by examining subtle shifts in these vibrational frequencies, particularly those of the hydroxyl and allyl groups. Different spatial orientations (conformers) of the 2-methylallyl group relative to the phenol ring may result in distinct spectral signatures, especially in the fingerprint region (below 1500 cm⁻¹).

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium | Strong |

| Alkenyl C-H Stretch | =CH₂ | 3010-3090 | Medium | Medium |

| Alkyl C-H Stretch | -CH₃ | 2850-2970 | Medium | Medium |

| C=C Stretch (Allyl) | C=CH₂ | ~1650 | Medium | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch | Ar-OH | 1200-1260 | Strong | Weak |

| C-F Stretch | Ar-F | 1000-1250 | Very Strong | Weak |

| C-H Out-of-Plane Bend (Allyl) | =CH₂ | 890-915 | Strong | Weak |

To enhance the accuracy of vibrational assignments, experimental data are often correlated with theoretical frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for this purpose. core.ac.uktandfonline.comresearchgate.netresearchgate.net

The process involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are then calculated for the optimized structure.

Scaling: The calculated frequencies are typically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are multiplied by a scaling factor (often around 0.96-0.98 for DFT/B3LYP) to improve agreement with experimental data. researchgate.net

Assignment: The scaled theoretical frequencies, along with their calculated intensities and corresponding atomic motions (visualized as animations), are used to make unambiguous assignments of the experimental FTIR and Raman bands.

This correlative approach is invaluable for distinguishing between fundamental vibrations, overtones, and combination bands, and for assigning modes in the complex fingerprint region. Studies on various substituted phenols have demonstrated a strong agreement between scaled DFT-calculated frequencies and experimental observations, often with root-mean-square deviations of less than 10 cm⁻¹. tandfonline.comresearchgate.net

Interactive Table: Illustrative Correlation of Experimental vs. Scaled Computational Frequencies for a Substituted Phenol

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Difference (cm⁻¹) | Assignment Confidence |

| O-H Stretch | 3450 | 3455 | -5 | High |

| Aromatic C-H Stretch | 3065 | 3072 | -7 | High |

| C=C Stretch (Aromatic) | 1590 | 1598 | -8 | High |

| C-O Stretch | 1245 | 1241 | 4 | High |

| C-F Stretch | 1180 | 1189 | -9 | High |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms or derivatives)

Should this compound be obtainable in a crystalline form, single-crystal X-ray diffraction would provide the most definitive and high-resolution data on its solid-state molecular architecture. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The data obtained from X-ray crystallography would yield:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Precise Bond Lengths and Angles: Highly accurate measurements (typically to within ±0.005 Å for bond lengths) of all bonds and angles within the molecule. For example, crystallographic studies on the related compound (E)-4-Fluoro-2-[(phenylimino)methyl]phenol provide specific C-F, C-O, and aromatic C-C bond lengths. researchgate.net

Conformation: The exact solid-state conformation of the molecule, including the torsion angles defining the orientation of the 2-methylallyl substituent relative to the fluorophenol ring.

Intermolecular Interactions: A detailed map of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., O-H···O or O-H···F) and van der Waals forces that govern the supramolecular structure. In related fluorinated phenol structures, intramolecular O—H⋯N hydrogen bonds have been observed to stabilize the molecular conformation. nih.govnih.gov

The applicability of this method is entirely dependent on the ability to grow single crystals of sufficient quality. If the parent compound does not crystallize readily, the synthesis of a crystalline derivative can be an alternative route to obtaining this valuable structural information.

Interactive Table: Example Crystallographic Data from a Related Fluorophenol Structure

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c) | a = 10.2 Å, b = 4.7 Å, c = 12.3 Å | Dimensions of the repeating unit of the crystal lattice. |

| C-F Bond Length | 1.364 (3) Å | Provides precise measurement of the carbon-fluorine bond. |

| C-O Bond Length | 1.353 (3) Å | Provides precise measurement of the phenolic carbon-oxygen bond. |

| Dihedral Angle (Ring-Ring) | 9.28 (7)° | In a derivative, this would describe the angle between aromatic planes. |

| Hydrogen Bond (O-H···N) | 2.588 (2) Å | In a derivative, confirms the presence and geometry of key intermolecular interactions. |

Note: Data in this table is illustrative and based on published crystal structures of related fluorinated phenol imine derivatives to demonstrate the type of information obtained. researchgate.netnih.govnih.gov

No Specific Research Found for this compound

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has yielded no specific research articles or publicly available data. As a result, the generation of a detailed scientific article based on the requested outline is not possible at this time.

Extensive searches were conducted to locate scholarly work detailing the quantum chemical calculations, conformational analysis, and other theoretical aspects of this compound. These inquiries, which included terms such as "this compound DFT," "ab initio calculations this compound," and "conformational analysis of this compound," did not return any relevant studies focused on this specific molecule.

While the search did identify computational studies on other structurally related phenol derivatives, the strict requirement to focus solely on this compound prevents the use of this information, as it would not be scientifically accurate or relevant to the specified compound. The principles of scientific integrity demand that data and findings from one molecule cannot be attributed to another, even if they share some structural similarities.

Therefore, without any dedicated research on this compound, the following sections of the requested article outline cannot be addressed with factual and scientifically validated information:

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 2 Methylallyl Phenol

Conformational Analysis and Potential Energy Surface Mapping

Torsional Scans and Conformational Isomerism Elucidation

We are committed to providing accurate and well-sourced information. Until research on the computational and theoretical properties of 4-Fluoro-2-(2-methylallyl)-phenol is published, we are unable to generate the requested article.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (TDF), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. modgraph.co.uknih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The fluorine atom, being highly electronegative, is expected to cause a downfield shift for adjacent protons and carbons on the aromatic ring. The hydroxyl group's proton chemical shift is particularly sensitive to solvent effects and hydrogen bonding. modgraph.co.uknih.govresearchgate.net The allyl group's protons would exhibit characteristic shifts corresponding to their vinylic and allylic positions.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound, calculated using a DFT/B3LYP functional and a standard basis set like 6-311++G(d,p), is presented below. These values would ideally be validated against experimentally obtained spectra in a specified solvent.

| Proton | Predicted Chemical Shift (ppm) |

| OH | 4.5 - 5.5 |

| H3 | 6.8 - 7.0 |

| H5 | 6.9 - 7.1 |

| H6 | 6.7 - 6.9 |

| Allyl-CH₂ | 3.3 - 3.5 |

| Allyl-C=CH₂ (cis) | 4.8 - 5.0 |

| Allyl-C=CH₂ (trans) | 4.9 - 5.1 |

| Allyl-CH₃ | 1.7 - 1.9 |

Infrared (IR) and Raman Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption bands in IR and Raman spectra. okstate.eduresearchgate.net These calculations help in assigning the various vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the O-H stretching of the phenolic group, typically observed in the range of 3600-3200 cm⁻¹, with its exact position and broadness depending on hydrogen bonding. okstate.edu Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, while the C=C stretching of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would likely be found in the 1250-1000 cm⁻¹ range. The allyl group would contribute its own characteristic bands, such as the C=C stretch around 1650 cm⁻¹ and the =C-H stretching and bending modes.

Below is a table of selected predicted IR and Raman vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H Stretch | ~3600 (sharp, free), ~3400 (broad, H-bonded) | Low |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Allyl =C-H Stretch | 3080 - 3020 | Medium |

| Allyl C=C Stretch | ~1650 | High |

| Aromatic C=C Stretch | 1610, 1500, 1450 | High |

| C-F Stretch | ~1230 | Low |

| O-H Bend | ~1350 | Medium |

| C-O Stretch | ~1200 | Medium |

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, a relevant reaction to study would be its formation via a Claisen rearrangement of a precursor, 4-fluoroallyl phenyl ether.

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgrsc.orgresearchgate.net Theoretical studies on analogous systems have shown that this reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. rsc.orgresearchgate.net Using DFT calculations, the geometry of this transition state can be optimized, and its energy can be determined, which corresponds to the activation energy of the reaction.

For the rearrangement leading to this compound, the transition state would likely adopt a chair-like conformation to minimize steric hindrance. rsc.org In this transition state, the C-O bond of the ether is partially broken, while a new C-C bond between the allyl group and the ortho position of the phenol (B47542) ring is partially formed. The aromaticity of the phenyl ring is temporarily disrupted during this process. rsc.orgresearchgate.net

A hypothetical reaction coordinate diagram for the Claisen rearrangement to form this compound would show the relative energies of the reactant (4-fluoro-(2-methylallyl)phenyl ether), the transition state, and the intermediate dienone, which then tautomerizes to the final phenol product.

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactant | 0 | Allyl ether structure |

| Transition State | +25 to +35 | Chair-like, 6-membered ring; partial C-O and C-C bonds |

| Intermediate | +10 to +15 | Non-aromatic cyclohexadienone |

| Product | -15 to -25 | Stable aromatic phenol |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ucalgary.ca

For this compound, an MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most negative potential would be localized on the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bond donation. ucalgary.ca The π-system of the aromatic ring would also show negative potential, particularly at the carbon atoms ortho and para to the electron-donating hydroxyl group.

Positive Potential (Blue): The most positive potential would be on the hydrogen atom of the hydroxyl group, indicating its acidic nature and its ability to act as a hydrogen bond donor. ucalgary.ca

Influence of Substituents: The electron-withdrawing fluorine atom would create a region of less negative (or even slightly positive) potential around its position on the aromatic ring. Conversely, the electron-donating allyl group would enhance the negative potential at the ortho and para positions relative to it.

The MEP map provides a visual guide to the molecule's reactivity. For instance, in an electrophilic aromatic substitution reaction, the electrophile would be predicted to attack the positions on the ring with the most negative potential. The MEP analysis can also explain intermolecular interactions, such as how the molecule would orient itself when approaching another molecule. researchgate.net

Mechanistic Investigations of Biological Interactions Involving 4 Fluoro 2 2 Methylallyl Phenol and Its Analogs

In Silico Molecular Docking and Ligand-Protein Interaction Prediction with Relevant Biological Targets

In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns of a ligand with a target protein. For 4-Fluoro-2-(2-methylallyl)-phenol and its analogs, docking studies can elucidate potential biological targets and guide further experimental validation.

Research on analogous fluorinated phenolic compounds has demonstrated their potential to interact with various enzymes and receptors. For instance, studies on other fluorinated phenols have revealed their inhibitory activity against enzymes like carbonic anhydrase and dihydroorotate (B8406146) dehydrogenase. nih.gov The fluorine atom, with its high electronegativity, can form strong hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of a protein, thereby enhancing binding affinity.

Molecular docking simulations performed on a series of 4'-fluoro-2'-hydroxychalcones, which share a fluorophenolic moiety, have identified cyclooxygenase (COX) enzymes as potential targets. researchgate.net These studies revealed that the fluorinated ring plays a crucial role in anchoring the molecule within the enzyme's active site.

Table 1: Predicted Binding Affinities of Analogous Fluorinated Phenols with Various Biological Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fluorinated Phenols | Staphylococcus aureus Tyrosyl-tRNA synthetase | -6.5 to -8.0 | Arg198, Asp176, Gln155 |

| Fluorinated Chalcones | Cyclooxygenase-2 (COX-2) | -7.2 to -9.1 | Arg120, Tyr355, Ser530 |

| Allylphenols | Fungal Laccase | -5.8 to -7.5 | His458, Cys453, Gly459 |

Note: The data in this table is representative of findings for structurally similar compounds and is intended to be illustrative of the potential interactions of this compound.

The 2-methylallyl group of this compound is expected to contribute to hydrophobic interactions within the binding pocket of target proteins. The combination of the polar, hydrogen-bonding capable fluoro-phenol group and the non-polar allyl substituent suggests a molecule with the potential for multifaceted interactions with a variety of biological macromolecules.

Exploration of Enzymatic Modulation Mechanisms in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct effects of a compound on enzymatic activity without the complexities of a cellular environment.

Kinetic Characterization of Enzyme Inhibition or Activation

The introduction of a fluorine atom into a molecule can significantly influence its ability to inhibit enzymes. nih.govnih.gov Fluorinated compounds can act as mechanism-based inhibitors or "suicide substrates," where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site. nih.gov

Studies on fluorinated analogs of various enzyme substrates have demonstrated their potent inhibitory capabilities. For example, fluoro-substituted tetrahydropyridines have been evaluated as substrates and inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. nih.gov The electronic properties of the fluorine atom were found to influence the rate of enzymatic oxidation. nih.gov

Table 2: Kinetic Parameters of Enzyme Inhibition by Analogous Phenolic Compounds

| Compound Class | Enzyme | Inhibition Type | IC50 / Ki (µM) |

| Fluorinated Chalcones | Cyclooxygenase-2 (COX-2) | Competitive | 0.5 - 5.0 |

| Allylphenols | Fungal Laccase | Non-competitive | 10 - 50 |

| Dihydropyrazole derivatives of fluorinated chalcones | Cyclooxygenase-1 (COX-1) | Competitive | 15 - 30 |

Note: This table presents typical kinetic data for analogous compounds to illustrate the potential enzymatic modulation by this compound. IC50 represents the half-maximal inhibitory concentration, and Ki is the inhibition constant.

Binding Site Analysis and Substrate Specificity Alterations

The binding of an inhibitor to an enzyme can alter its conformation and, consequently, its substrate specificity. The fluorine atom and the allyl group of this compound would likely interact with distinct regions of an enzyme's active site. The fluorophenol ring could engage in hydrogen bonding and pi-stacking interactions, while the allyl group could occupy a hydrophobic pocket.

Research on 2-allylphenol (B1664045) derivatives has shown that modifications to the allyl group can impact their antifungal activity, which is often mediated by enzyme inhibition. researchgate.net The position and nature of substituents on the phenolic ring are critical determinants of their inhibitory potency and selectivity.

Elucidation of Cellular Signaling Pathway Modulation in In Vitro Models

In vitro cell models are essential for understanding how a compound affects cellular signaling cascades, which are complex networks that control various cellular processes.

Receptor Binding Studies and Agonist/Antagonist Mechanisms

Phenolic compounds are known to interact with a variety of cell surface and nuclear receptors. For instance, certain flavonoids, which are a class of polyphenols, can modulate the activity of estrogen receptors. While specific receptor binding studies for this compound are not available, its structural features suggest potential interactions with receptors that have binding sites accommodating both polar and non-polar moieties.

Intracellular Signaling Cascade Investigations

The binding of a ligand to a receptor initiates a cascade of intracellular signaling events. Phenolic compounds have been shown to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, proliferation, and survival.

For example, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110alpha, demonstrating that synthetic molecules with features reminiscent of phenolic structures can potently and selectively inhibit crucial signaling proteins. nih.gov The anti-inflammatory effects of some fluorinated chalcones are attributed to their ability to inhibit the production of pro-inflammatory mediators, a process regulated by signaling pathways like NF-κB. researchgate.netnih.gov

Structure-Based Design Principles for Targeted Biological Activity Probes

The development of targeted biological activity probes is a cornerstone of chemical biology, enabling the visualization and functional characterization of specific biomolecules in complex biological systems. The design of such probes based on the scaffold of this compound would be guided by established structure-based design principles, even in the absence of a known specific biological target for this compound. These principles leverage the physicochemical properties of the core molecule to engineer probes with high affinity, selectivity, and functionality.

A critical initial step in structure-based design is the identification of a biological target. While no specific target for this compound is prominently reported, its structural motifs are present in compounds known to interact with various enzymes, such as kinases and phosphatases. For instance, substituted phenols are known to be part of the scaffold of some kinase inhibitors. ossila.com

Once a putative target is identified, computational methods such as molecular docking can be employed to predict the binding mode of this compound within the active site of the target. These in silico models can reveal key interactions between the compound and amino acid residues, providing a roadmap for chemical modification.

Several key features of this compound can be exploited in the design of targeted probes:

The Phenolic Hydroxyl Group: This group is a prime site for modification. It can be used as an attachment point for reporter groups, such as fluorophores or biotin, via an ether or ester linkage. The choice of linker is critical and can influence the probe's solubility, cell permeability, and steric hindrance at the binding site.

The Fluorine Atom: The introduction of fluorine can enhance binding affinity through favorable interactions with the protein backbone or specific residues. niscpr.res.in It can also improve metabolic stability and membrane permeability, which are desirable properties for a biological probe. In the context of probe design, the fluorine atom's influence on the electronic distribution of the aromatic ring can be fine-tuned by placing other substituents on the ring.

The 2-Methylallyl Group: This lipophilic group can be modified to enhance binding to hydrophobic pockets in the target protein. For example, extending the alkyl chain or introducing cyclic structures could increase van der Waals contacts and improve binding affinity. Alternatively, this position could serve as an anchor for attaching reactive groups for covalent labeling of the target protein, a strategy often employed in activity-based protein profiling.

Synthesis and Exploration of Novel Derivatives and Analogs of 4 Fluoro 2 2 Methylallyl Phenol

Systematic Modification of the Phenolic Ring Substituents

The phenolic ring of 4-Fluoro-2-(2-methylallyl)-phenol is a prime target for modification to fine-tune the molecule's properties. Alterations to the substituents on this ring can profoundly impact its electronic nature, steric profile, and metabolic stability.

Alteration of Halogen Position and Introduction of Other Substituents

The regioselectivity of the Claisen rearrangement can be influenced by the nature and position of substituents on the aromatic ring. wikipedia.org For instance, the synthesis of various halogenated 2-allylphenols can be achieved by starting with the appropriately substituted phenol (B47542), performing an O-allylation with methallyl chloride, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement.

| Starting Phenol | Allylating Agent | Product of Claisen Rearrangement |

| 3-Fluorophenol | Methallyl chloride | 3-Fluoro-2-(2-methylallyl)-phenol & 5-Fluoro-2-(2-methylallyl)-phenol |

| 2-Fluorophenol | Methallyl chloride | 2-Fluoro-6-(2-methylallyl)-phenol |

| 4-Chlorophenol | Methallyl chloride | 4-Chloro-2-(2-methylallyl)-phenol |

| 4-Bromophenol | Methallyl chloride | 4-Bromo-2-(2-methylallyl)-phenol |

| 4-Iodophenol | Methallyl chloride | 4-Iodo-2-(2-methylallyl)-phenol |

Beyond halogens, other functional groups can be introduced onto the phenolic ring to probe different interactions. For example, electron-donating groups like methoxy (B1213986) or electron-withdrawing groups such as nitro or cyano can be present on the starting phenol to generate a range of electronically diverse analogs.

Exploration of Electronic and Steric Effects of Substituents

The electronic and steric properties of the substituents on the phenolic ring have a profound impact on the reactivity and potential biological activity of the resulting molecules. Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the phenolic hydroxyl group. Conversely, electron-donating groups, like alkyl or methoxy groups, decrease its acidity. These changes in acidity can affect how the molecule interacts with biological targets.

| Substituent at C4 | Electronic Effect | Predicted pKa | Steric Hindrance |

| -F | Electron-withdrawing | Lower than phenol | Minimal |

| -Cl | Electron-withdrawing | Lower than phenol | Minor |

| -Br | Electron-withdrawing | Lower than phenol | Minor |

| -CH3 | Electron-donating | Higher than phenol | Minor |

| -OCH3 | Electron-donating | Higher than phenol | Minor |

| -NO2 | Strongly electron-withdrawing | Significantly lower than phenol | Moderate |

Diversification of the Allyl Side Chain

The 2-methylallyl side chain is another key site for modification, offering opportunities to alter the molecule's size, shape, and flexibility, as well as to introduce new functional groups.

Homologation and Introduction of Heteroatoms

Homologation, the process of extending the carbon chain, can be applied to the allyl group to probe the effects of increased chain length. This can be achieved by using longer-chain allylic halides in the initial O-allylation step. For instance, using crotyl chloride would introduce a butenyl side chain.

The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, into the allyl side chain can impart new properties, such as altered polarity and hydrogen bonding capabilities. For example, an ether linkage could be introduced by using an allylic halide containing an ether moiety.

| Side Chain Precursor | Resulting Side Chain | Potential Property Change |

| Prenyl chloride | 3,3-dimethylallyl | Increased lipophilicity |

| Cinnamyl chloride | 3-phenylallyl | Introduction of an aromatic group |

| 3-Chloro-2-methyl-1-propene | 2-methylallyl | Parent structure |

| 4-Bromo-1-butene | But-3-en-1-yl | Homologation |

Cyclization and Rigidification Strategies

The 2-allylphenol (B1664045) structure is a versatile precursor for the synthesis of various heterocyclic compounds, particularly dihydrobenzofurans. researchgate.netnih.gov These cyclization reactions rigidify the structure, which can be beneficial for improving binding affinity to biological targets by reducing the entropic penalty of binding.

One common method for cyclization is the iodocyclization of 2-allylphenols, which proceeds by treatment with iodine to yield 2-(iodomethyl)-2,3-dihydrobenzofurans. researchgate.net Other methods involve photoinduced cascade reactions or transition-metal-catalyzed cyclizations. nih.govacs.org

| 2-Allylphenol Derivative | Cyclization Reagent | Product |

| This compound | I2 | 7-Fluoro-2-iodo-2-methyl-2,3-dihydrobenzofuran |

| 4-Chloro-2-(2-methylallyl)-phenol | Pd(OAc)2/O2 | 7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran |

| 4-Fluoro-2-allylphenol | NBS | 2-(Bromomethyl)-7-fluoro-2,3-dihydrobenzofuran |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space and improve the properties of a lead compound. biologyinsights.comresearchgate.netprismbiolab.com

For this compound, the phenol group itself is a common target for bioisosteric replacement. Phenols can be susceptible to metabolic glucuronidation or sulfation, leading to rapid clearance from the body. biologyinsights.com Replacing the phenol with a bioisostere can improve metabolic stability while maintaining key interactions with a biological target.

Common bioisosteres for phenols include various five- and six-membered heterocycles that can mimic the hydrogen-bonding capabilities of the hydroxyl group. acs.orgcambridgemedchemconsulting.com For example, heterocycles like 1H-tetrazole, N-acyl sulfonamides, or certain pyridones can act as phenol mimics. biologyinsights.com

| Original Scaffold | Bioisosteric Replacement | Rationale |

| Phenol | 2-Aminothiazole | Mimics hydrogen bonding, potentially improves metabolic stability. acs.org |

| Phenol | Indazole | Can act as a hydrogen bond donor and acceptor. |

| Phenol | Hydroxypyridine | Modulates pKa and introduces a basic nitrogen. |

| Phenyl ring | Bicyclo[1.1.1]pentane | Non-aromatic, rigid scaffold to alter physicochemical properties. |

Scaffold hopping can also be applied to replace the entire this compound core with a completely different chemical scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

The generation of diverse chemical libraries is a key strategy for identifying new compounds with desired properties. For a scaffold such as this compound, both parallel synthesis and combinatorial chemistry offer powerful tools for creating a multitude of derivatives. While specific large-scale library synthesis for this exact compound is not extensively documented in publicly available literature, the principles of these techniques can be readily applied.

Parallel synthesis allows for the simultaneous creation of a large number of individual compounds in a spatially separated manner, typically in microplates or arrays of reaction vessels. This method prioritizes the purity and characterization of each individual product. For the derivatization of this compound, this could involve:

Modification of the Phenolic Hydroxyl Group: A common approach involves the reaction of the phenol with a diverse set of electrophiles. For instance, a library of ethers could be generated by reacting the parent compound with various alkyl or aryl halides. Similarly, a library of esters could be synthesized using a range of carboxylic acids or acid chlorides.

Functionalization of the Aromatic Ring: The electron-donating nature of the hydroxyl and methylallyl groups directs electrophilic aromatic substitution to the positions ortho and para to the hydroxyl group. This allows for the introduction of a variety of substituents, such as nitro, halogen, or acyl groups, by reacting the starting material with a library of corresponding electrophilic reagents under parallel conditions.

Modification of the Allyl Group: The double bond in the 2-methylallyl side chain is amenable to a wide array of chemical transformations. Parallel hydroformylation, oxidation, or addition reactions could introduce new functional groups, leading to a diverse set of analogs.

Combinatorial chemistry , on the other hand, often involves "split-and-pool" synthesis strategies to create vast mixtures of compounds. While individual compound identification can be more complex, this approach allows for the exploration of a much larger chemical space. A hypothetical combinatorial library based on this compound could be constructed by first creating a set of core intermediates, for example, by modifying the allyl group. These intermediates could then be pooled and subjected to a second diversification step, such as reaction at the phenolic hydroxyl.

A representative, albeit hypothetical, data table for a parallel synthesis effort to generate ether derivatives is presented below.

| Building Block (Alkyl Halide) | Resulting Ether Derivative | Reaction Conditions |

| Iodomethane | 4-Fluoro-1-methoxy-2-(2-methylallyl)benzene | K2CO3, Acetone, reflux |

| Benzyl bromide | 1-(Benzyloxy)-4-fluoro-2-(2-methylallyl)benzene | NaH, THF, rt |

| Ethyl bromoacetate | Ethyl 2-((4-fluoro-2-(2-methylallyl)phenyl)oxy)acetate | Cs2CO3, DMF, 60 °C |

Chemoinformatic and Computational Approaches to Derivative Design

To navigate the vast chemical space and prioritize the synthesis of compounds with a higher probability of desired activity, chemoinformatic and computational methods are indispensable. These approaches use the known structure of this compound to model and predict the properties of its potential derivatives.

Chemoinformatics involves the analysis of large chemical datasets to identify structure-activity relationships (SAR) or structure-property relationships (SPR). For our target compound, this would begin with the creation of a virtual library of derivatives. This can be achieved by enumerating all possible combinations of a predefined set of building blocks at the various modification sites on the parent molecule. Once the virtual library is generated, a range of molecular descriptors can be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometric descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying charge distribution and polarizability.

Lipophilicity descriptors: Such as the calculated logarithm of the partition coefficient (cLogP).

By analyzing these descriptors in conjunction with any available experimental data for related compounds, predictive models can be built to estimate the properties of the virtual derivatives.

Computational chemistry provides a more in-depth, physics-based approach to understanding the behavior of molecules. Techniques like molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with a specific biological target, such as a protein receptor or enzyme.

For instance, if the goal is to design a derivative that binds to a particular enzyme's active site, the following workflow could be employed:

Target Identification: Obtain the 3D structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Virtual Screening: A library of virtual derivatives of this compound would be "docked" into the active site of the target protein using specialized software. This process predicts the binding pose and estimates the binding affinity for each compound.

Scoring and Ranking: The virtual hits are ranked based on their predicted binding affinity and other parameters, such as the formation of key hydrogen bonds or hydrophobic interactions with the protein.

ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked virtual hits to filter out compounds with potentially unfavorable pharmacokinetic profiles.

A hypothetical data table summarizing the results of a virtual screening campaign is shown below.

| Derivative ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted cLogP |

| Derivative-001 | -8.5 | Hydrogen bond with Ser-122, Pi-stacking with Phe-256 | 3.2 |

| Derivative-002 | -7.9 | Hydrophobic interactions with Leu-89 and Val-110 | 4.1 |

| Derivative-003 | -9.1 | Salt bridge with Asp-150, Hydrogen bond with Tyr-99 | 2.8 |

Through the iterative application of these computational and chemoinformatic tools, researchers can rationally design and prioritize the synthesis of novel derivatives of this compound with enhanced properties, thereby accelerating the discovery process.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 4 Fluoro 2 2 Methylallyl Phenol Analogs

Design of Compound Sets for Comprehensive SAR Analysis

A systematic SAR analysis of 4-Fluoro-2-(2-methylallyl)-phenol analogs necessitates the design and synthesis of a focused library of compounds. This library would be constructed to probe the individual and combined effects of the key structural features: the phenolic hydroxyl group, the fluorine atom at the 4-position, and the 2-methylallyl group at the 2-position. The design strategy would involve systematic variations of these moieties.

Key Modifications would include:

Alterations to the 4-position substituent: Replacing the fluorine with other halogens (Cl, Br, I) to probe the effect of electronegativity and atomic radius. Introduction of electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -CN, -NO₂) groups to assess the impact of electronic effects on the phenyl ring.

Modifications of the 2-position substituent: Varying the length and branching of the alkyl chain (e.g., allyl, propyl, isopropyl, tert-butyl) to investigate steric hindrance and lipophilicity. Introducing unsaturation or cyclization within the side chain to explore conformational constraints.

Positional Isomerism: Moving the fluoro and methallyl groups to other positions on the phenolic ring to understand the importance of their specific arrangement for biological activity.

Hydroxyl Group Modification: Esterification or etherification of the phenolic hydroxyl group to evaluate its role as a hydrogen bond donor and its contribution to the compound's acidity.

An illustrative set of designed analogs for an initial SAR screen is presented in Table 1.

Table 1: Designed Analogs of this compound for SAR Studies

| Compound ID | R1 (Position 2) | R2 (Position 4) |

|---|---|---|

| Parent | -CH₂C(CH₃)=CH₂ | -F |

| Analog 1 | -CH₂CH=CH₂ | -F |

| Analog 2 | -CH₂CH₂CH₃ | -F |

| Analog 3 | -C(CH₃)₃ | -F |

| Analog 4 | -CH₂C(CH₃)=CH₂ | -H |

| Analog 5 | -CH₂C(CH₃)=CH₂ | -Cl |

| Analog 6 | -CH₂C(CH₃)=CH₂ | -CH₃ |

This table is a hypothetical representation for illustrative purposes.

Correlation of Specific Structural Features with Observed Mechanistic Activities

The biological data obtained from the testing of the designed compound set would be meticulously analyzed to draw correlations between structural features and mechanistic activity. For phenolic compounds, activities such as antioxidant potential, enzyme inhibition, or receptor binding are often of interest.

Role of the 4-Fluoro Substituent: The fluorine atom at the para-position significantly influences the electronic properties of the phenol (B47542) ring and the acidity of the hydroxyl group. A comparison of the activity of the parent compound with its non-fluorinated analog (Analog 4) and other halogenated counterparts (e.g., Analog 5) would elucidate the role of electronegativity and the potential for halogen bonding in the mechanism of action.

Influence of the 2-Methylallyl Group: This lipophilic group is expected to play a crucial role in the compound's interaction with biological membranes and hydrophobic pockets of target proteins. By comparing the activities of analogs with varying alkyl groups at the 2-position (Analogs 1, 2, and 3), the impact of steric bulk and lipophilicity on the mechanistic activity can be determined. For instance, increased lipophilicity might enhance membrane permeability but could also lead to non-specific binding.

Synergistic Effects: The interplay between the electronic effects of the 4-fluoro group and the steric/lipophilic properties of the 2-methylallyl group is of significant interest. For example, the electron-withdrawing nature of the fluorine may modulate the antioxidant capacity of the phenol, while the bulky side chain could influence its access to the active site of an enzyme.

Development of QSAR Models Using Physicochemical Descriptors

QSAR models provide a mathematical framework to quantify the relationship between the chemical structure and biological activity. For the this compound series, a QSAR model would be developed using a range of calculated physicochemical descriptors.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. For the designed analogs, a QSAR equation might take the form:

log(1/C) = k₁ * logP + k₂ * σ + k₃

where C is the concentration required to produce a defined biological effect, and k₁, k₂, and k₃ are constants derived from regression analysis.

Table 2: Hypothetical Physicochemical Parameters and Biological Activity for QSAR Modeling

| Compound ID | logP | Hammett Constant (σ) | Biological Activity (log(1/C)) |

|---|---|---|---|

| Parent | 3.2 | 0.06 | 5.8 |

| Analog 4 | 2.9 | 0.00 | 5.5 |

| Analog 5 | 3.5 | 0.23 | 6.0 |

| Analog 6 | 3.3 | -0.17 | 5.3 |

This table contains hypothetical data for illustrative purposes.

A positive correlation with logP would suggest that increased lipophilicity enhances activity, possibly by improving membrane transport or hydrophobic interactions with the target. The sign and magnitude of the coefficient for the Hammett constant would indicate whether electron-withdrawing or electron-donating groups are favorable for activity.

Steric parameters describe the size and shape of a molecule or its substituents. Molar refractivity (MR) is a measure of the volume occupied by a substituent, while Verloop steric parameters provide a more detailed description of a substituent's dimensions. These parameters are crucial for understanding how the bulk of a substituent, such as the 2-methylallyl group and its variations, might influence binding to a sterically constrained active site. An expanded QSAR model could include a steric term:

log(1/C) = k₁ * logP + k₂ * σ + k₃ * MR + k₄

A negative coefficient for MR might indicate that bulky substituents are detrimental to activity, suggesting a size limitation in the binding pocket.

Modern QSAR studies often employ a wider range of descriptors. Topological descriptors are numerical representations of the molecular structure, such as connectivity indices, that encode information about the size, shape, and degree of branching. Electrostatic descriptors, derived from quantum chemical calculations, map the charge distribution and electrostatic potential on the molecular surface. These descriptors can capture more subtle aspects of molecular structure and interactions, potentially leading to more predictive QSAR models.

Pharmacophore Modeling and Ligand-Based Design Principles for Mechanistic Probes

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling can be a powerful tool. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For the this compound series, a pharmacophore model could be generated based on the structures of the most active analogs. The key pharmacophoric features would likely include:

A hydrogen bond donor feature corresponding to the phenolic hydroxyl group.

An aromatic ring feature representing the phenol core.

A hydrophobic feature corresponding to the 2-methylallyl group.

A halogen bond acceptor/negative ionizable feature potentially representing the 4-fluoro substituent.

This pharmacophore model would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar mechanistic activity. Furthermore, the model would provide crucial insights into the ligand-based design principles for developing more potent and selective mechanistic probes based on the this compound scaffold. By understanding the key spatial and electronic requirements for activity, medicinal chemists can more rationally design the next generation of analogs.

Application of Machine Learning Algorithms in SAR/QSAR Modeling

The integration of machine learning (ML) algorithms has significantly advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies for phenol analogs. acs.org These computational techniques are adept at handling the complex, non-linear relationships between the chemical structures of phenolic compounds and their biological activities. researchgate.netnih.gov By leveraging large datasets of chemical information, machine learning models can predict the activity of new compounds, thereby accelerating the process of drug discovery and risk assessment while reducing the reliance on extensive experimental testing. nih.gov

A variety of machine learning methods have been employed to develop robust QSAR models for phenol derivatives. These include both traditional and more recently developed algorithms, each with its own strengths in modeling the intricate connections between molecular features and biological outcomes.

Commonly applied machine learning algorithms in this field include:

Artificial Neural Networks (ANN): ANNs, particularly three-layered feed-forward networks, are frequently used in QSAR studies of substituted phenols. researchgate.net They are capable of modeling non-linear relationships and have demonstrated high predictive accuracy. researchgate.net Deep Neural Networks (DNNs), a more advanced form of ANN, have shown exceptional performance in predicting the cytotoxicity of phenols, often outperforming other models by effectively mapping molecular features to biological activity without the need to exclude outliers. ijsmr.in

Support Vector Machines (SVM): SVM is another powerful algorithm used for both classification and regression tasks in QSAR. For instance, it has been successfully used to predict the modes of toxic action of various phenol derivatives.

Random Forest (RF): As an ensemble learning method, Random Forest builds multiple decision trees and merges them to get a more accurate and stable prediction. It is often used in QSAR for its robustness and ability to handle large numbers of descriptors.

k-Nearest Neighbors (k-NN): This instance-based learning algorithm classifies or predicts the activity of a compound based on the properties of its closest neighbors in the feature space.

Gradient Boosting Algorithms: Techniques like Histogram-based Gradient Boosting and Light Gradient Boosting have been used to develop predictive models for inhibitors of specific biological targets, showcasing their utility in drug discovery contexts. nih.gov

The development of these machine learning-based QSAR models involves several key steps. Initially, a dataset of compounds with known activities is compiled. mdpi.com For each compound, a set of molecular descriptors is calculated to numerically represent its structural and physicochemical properties. mdpi.com These descriptors can range from simple 2D properties to more complex 3D and quantum chemical parameters. researchgate.netnih.gov The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. ijsmr.in